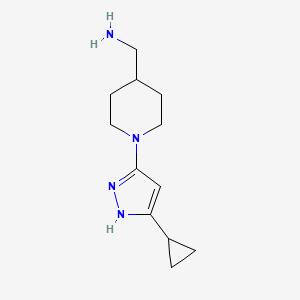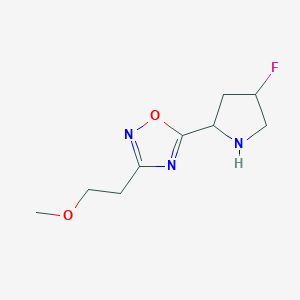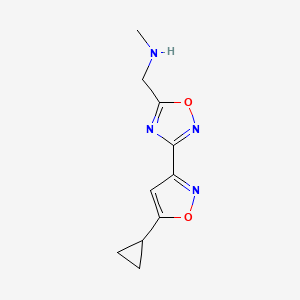
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Overview
Description
The compound “5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 2097937-47-6 . It has a molecular weight of 235.69 .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound “this compound” is a solid substance with a molecular weight of 235.69 .Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition abilities towards mild steel in sulfuric acid. These compounds form protective layers on the metal surface, indicating their potential as corrosion inhibitors. The study suggests a mixed physisorption and chemisorptions mechanism on the mild steel surface, supported by electrochemical and microscopic analyses (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Properties
Some 1,2,4-oxadiazole derivatives, designed by modifying the side chain and introducing chirality, have shown potent antibacterial activities against Gram-positive multidrug-resistant pathogens. This highlights their potential application in developing new antibacterial agents (Fortuna et al., 2014).
Antifungal and Apoptotic Effects
The synthesis and biological evaluation of triazole-oxadiazole compounds have revealed potent antifungal and apoptotic activities against various Candida species. These compounds exhibit significant potential as antifungal agents with specific apoptotic effects on fungal cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Herbicidal Activity
Novel 1,3,4-oxadiazole derivatives with a thioether moiety have shown moderate to high herbicidal activity against graminaceous plants without causing crop injury. This indicates their potential application in agricultural weed management (Tajik & Dadras, 2011).
Anticancer Agents
The synthesis of Schiff Base Indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have demonstrated efficient antimicrobial, antioxidant, antituberculosis, and anticancer activities. These compounds offer a promising approach for the development of new therapeutic agents in cancer treatment (Verma, Saundane, & Meti, 2019).
properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O/c1-4-10-7(12-11-4)6-2-5(8)3-9-6/h5-6,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPLUYCUPHVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)

![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)





![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)
